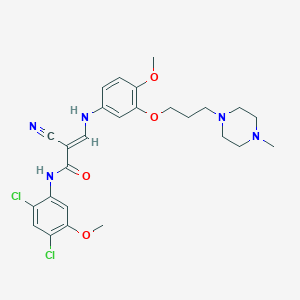
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((4-methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)amino)acrylamide
説明
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((4-methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)amino)acrylamide is a useful research compound. Its molecular formula is C26H31Cl2N5O4 and its molecular weight is 548.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((4-methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)amino)acrylamide (CAS No. 846023-24-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that may influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 410.2 g/mol. The presence of cyano, methoxy, and piperazine moieties suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound demonstrates potent activity against Gram-positive bacteria. For instance, it has an MIC ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis, indicating its bactericidal nature .
- Biofilm Inhibition : The compound also exhibits moderate to good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBIC) reported between 62.216 and 124.432 μg/mL .
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties:
- Mechanism of Action : The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The presence of the cyano group is hypothesized to facilitate interactions with cellular targets involved in cancer progression .
Case Study 1: Antibacterial Efficacy
In a comparative study, the antibacterial efficacy of the compound was tested against various strains of bacteria, including MRSA and Escherichia coli. The results indicated that it outperformed several standard antibiotics in biofilm inhibition assays, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .
Case Study 2: Cancer Cell Line Testing
In vitro tests on human cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting the hypothesis of its anticancer activity .
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within microbial cells or cancer cells. The cyano group may act as an electrophile, while the halogen and methoxy groups could enhance binding affinity and specificity to target sites .
特性
IUPAC Name |
(E)-2-cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-[4-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]anilino]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N5O4/c1-32-8-10-33(11-9-32)7-4-12-37-25-13-19(5-6-23(25)35-2)30-17-18(16-29)26(34)31-22-15-24(36-3)21(28)14-20(22)27/h5-6,13-15,17,30H,4,7-12H2,1-3H3,(H,31,34)/b18-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDUFQREKMWHMM-ISLYRVAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=CC(=C2)NC=C(C#N)C(=O)NC3=CC(=C(C=C3Cl)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCCOC2=C(C=CC(=C2)N/C=C(\C#N)/C(=O)NC3=CC(=C(C=C3Cl)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















